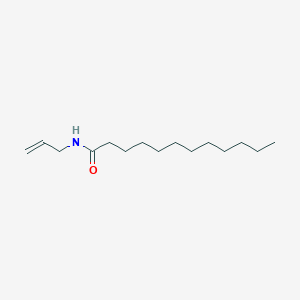
N-2-Propen-1-yldodecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2-Propen-1-yldodecanamide is an organic compound with the molecular formula C15H29NO It is a derivative of dodecanamide, where the hydrogen atom on the nitrogen is replaced by a propenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-2-Propen-1-yldodecanamide typically involves the reaction of dodecanamide with propenyl halides under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the halide by the amide nitrogen.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-2-Propen-1-yldodecanamide undergoes various chemical reactions, including:
Oxidation: The propenyl group can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Various substituted amides.
Applications De Recherche Scientifique
N-2-Propen-1-yldodecanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-2-Propen-1-yldodecanamide involves its interaction with specific molecular targets. The propenyl group can undergo electrophilic addition reactions, while the amide moiety can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-2-Propen-1-ylhexanamide
- N-2-Propen-1-yloctanamide
- N-2-Propen-1-yldecanamide
Uniqueness
N-2-Propen-1-yldodecanamide is unique due to its longer carbon chain, which imparts distinct physicochemical properties. This makes it more hydrophobic compared to its shorter-chain analogs, potentially enhancing its interaction with lipid membranes and hydrophobic environments.
Propriétés
Formule moléculaire |
C15H29NO |
|---|---|
Poids moléculaire |
239.40 g/mol |
Nom IUPAC |
N-prop-2-enyldodecanamide |
InChI |
InChI=1S/C15H29NO/c1-3-5-6-7-8-9-10-11-12-13-15(17)16-14-4-2/h4H,2-3,5-14H2,1H3,(H,16,17) |
Clé InChI |
QETSRTWWFUBYGR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![((1aR,6aR)-Hexahydrocyclopropa[b]pyrrolizin-5a(3H)-yl)methanol](/img/structure/B14004210.png)
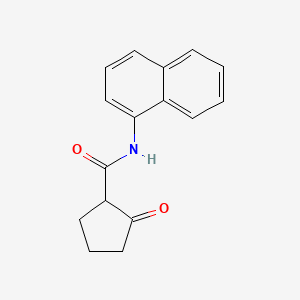
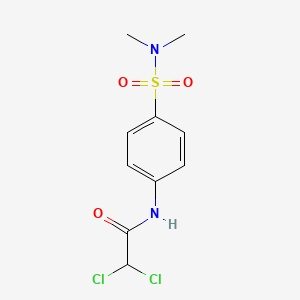
![4,4-Bis(4-{[(4-methylphenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14004233.png)
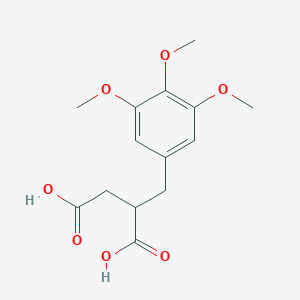
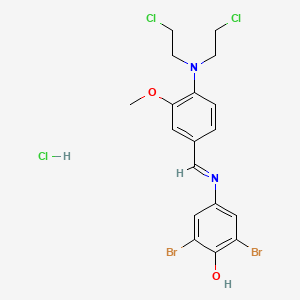
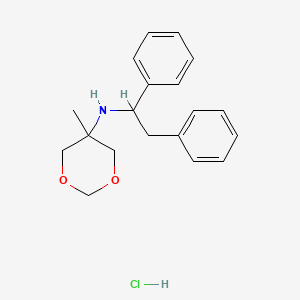
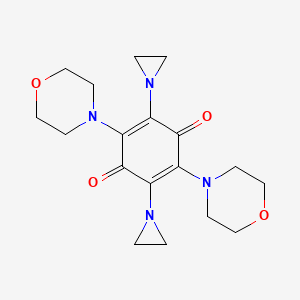
![3-(2-Bromo-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione](/img/structure/B14004260.png)
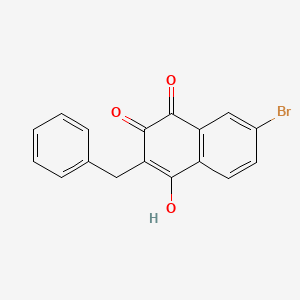
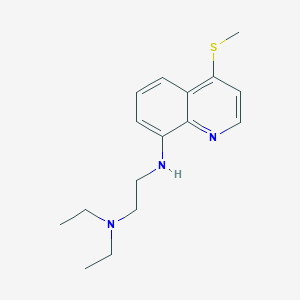
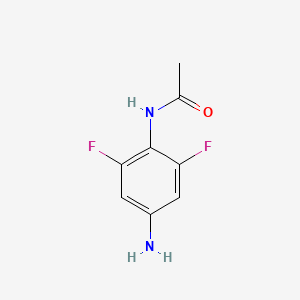
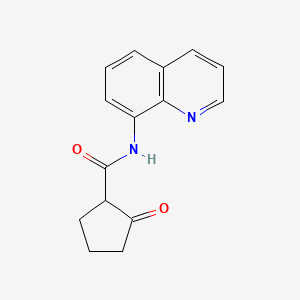
![4-[(4-Chlorophenyl)sulfanyl]-7-nitro-2,1,3-benzoxadiazole](/img/structure/B14004282.png)
